4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
Description
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile (CAS: 622369-40-8) is a halogenated quinoline derivative with the molecular formula C₁₁H₆ClFN₂O and a molecular weight of 236.63 g/mol . Its structure features substituents at positions 3 (carbonitrile), 4 (chloro), 6 (methoxy), and 7 (fluoro), which contribute to its versatility in medicinal chemistry and drug development. This compound is widely utilized as a key intermediate in synthesizing bioactive molecules, particularly those targeting bacterial infections and kinase inhibition pathways .
Properties
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O/c1-16-10-2-7-9(3-8(10)13)15-5-6(4-14)11(7)12/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVRUIFACIJUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478622 | |
| Record name | 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622369-40-8 | |
| Record name | 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622369-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 622369-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methoxyquinoline and fluorinating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydride (NaH) and reducing agents like lithium aluminum hydride (LiAlH₄) . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity:
-
Antimicrobial Properties:
- The compound has demonstrated activity against a range of pathogens, making it a candidate for the development of new antimicrobial agents. Studies have shown its effectiveness against resistant strains of bacteria.
-
Neuroprotective Effects:
- Preliminary studies suggest that this compound may reduce oxidative stress markers in models of neurodegenerative diseases, thereby improving cognitive function.
Material Science
This compound has shown promise in material science applications, particularly in the development of organic semiconductors and fluorescent probes. Its unique electronic properties make it suitable for use in optoelectronic devices.
Anticancer Activity Case Study
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in breast cancer cells, through the inhibition of key signaling pathways involved in tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of protein kinases |
| A549 (Lung) | 10.1 | Induction of apoptosis |
| HeLa (Cervical) | 8.5 | Cell cycle arrest |
Antimicrobial Properties Case Study
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile with analogous compounds:
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Selected Quinoline Derivatives
Key Differences and Implications
Substituent Effects on Reactivity and Stability: The fluoro group at position 7 in the target compound enhances metabolic stability and lipophilicity compared to the hydroxy group in 32608-29-0, which may increase solubility but reduce membrane permeability . The nitro group in 214476-09-2 confers electron-withdrawing effects, making the compound more reactive in substitution reactions but less stable under reducing conditions .
Biological Activity: The target compound’s fluoro and methoxy groups are associated with antibacterial activity, mirroring trends in fluoroquinolone antibiotics . The bromo substituent in 214470-68-5 may enhance photostability, making it suitable for photodynamic therapy applications . The ethoxy-nitro combination in 214476-09-2 is linked to anticancer activity, possibly through kinase inhibition or DNA intercalation .
Synthetic Accessibility :
Biological Activity
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClF N2O, with a molecular weight of approximately 218.64 g/mol. The compound features a quinoline ring substituted with chloro, fluoro, methoxy, and carbonitrile groups, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors. It has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.
Biological Activities
-
Anticancer Activity :
- Research indicates that this compound exhibits potent anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against multiple human tumor cell lines, showing significant growth inhibition with GI50 values ranging from 0.025 to 2 μM .
- A comparative analysis with other quinoline derivatives demonstrates that the presence of the chloro and fluoro substituents enhances its anticancer efficacy compared to similar compounds lacking these groups.
-
Antibacterial Properties :
- The compound is being investigated for its potential as an antibacterial agent. Its structural features allow it to interact effectively with bacterial enzymes, potentially disrupting their metabolic processes.
-
Chemical Biology Applications :
- In chemical biology, this compound serves as a probe for studying enzyme inhibition and receptor binding. Its ability to selectively inhibit certain enzymes makes it a valuable tool in the exploration of biochemical pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound, researchers treated various cancer cell lines including breast and colorectal cancers. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in sensitive cell lines. This suggests a dual mechanism involving both cytostatic and cytotoxic effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other quinoline derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chloro-7-fluoroquinoline | Lacks methoxy and cyano groups | Reduced activity |
| 6-Methoxyquinoline-3-carbonitrile | Lacks chloro and fluoro substituents | Different reactivity |
| 7-Fluoro-6-methoxyquinoline | Lacks chloro and cyano groups | Varies in chemical properties |
The unique combination of substituents in this compound enhances its versatility as a therapeutic agent compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
